BenchChemオンラインストアへようこそ!

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7) is a critical heterobicyclic building block for medicinal chemistry. The 6-bromo substituent enables Suzuki-Miyaura cross-coupling to generate 6-arylamino derivatives with antiproliferative activity (IC₅₀ 5.98–12.58 μM). The 8-methyl group optimizes potency for c-Met kinase inhibitors (WO2011026359A1). Available in ≥98% purity, store at 2–8°C for long-term stability. Choose this exact regioisomer to ensure reproducible SAR and patent-aligned library synthesis.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1216301-85-7
Cat. No. B1528159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
CAS1216301-85-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NN=C2)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3
InChIKeyNSPWKKCAECFRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7): Chemical Identity and Baseline Specifications for Procurement


6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7) is a heterobicyclic building block composed of a [1,2,4]triazolo[4,3-a]pyridine core substituted with a bromine atom at the 6-position and a methyl group at the 8-position . It possesses a molecular formula of C₇H₆BrN₃, a molecular weight of approximately 212.05 g/mol, a topological polar surface area of 30.2 Ų, and a predicted XLogP3 of 2.2, which together define its physicochemical profile as a moderately lipophilic, neutral heteroaromatic scaffold [1]. Commercial availability typically ranges from 95% to 98% purity, with storage recommendations at 2–8°C or −20°C for long-term stability .

Why 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7) Cannot Be Replaced by Generic Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold tolerates diverse substitution patterns, yet even minor positional changes in halogen or methyl placement produce compounds with fundamentally different reactivity and target engagement profiles [1]. For 6-bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7), the 6-bromo substituent is strategically positioned to enable transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation at C6, while the 8-methyl group provides steric and electronic tuning of the heteroaromatic ring that cannot be achieved with unsubstituted or alternatively substituted analogs [2]. Substitution with the regioisomeric [1,2,4]triazolo[1,5-a]pyridine scaffold (CAS 899429-04-0), 6-chloro analogs (molecular weight ~167.59 g/mol), or the parent 6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4) lacking the 8-methyl group alters reaction kinetics, coupling yields, and the physicochemical properties of downstream products, thereby compromising synthetic reproducibility and final compound performance . Generic substitution without explicit revalidation of synthetic routes and biological readouts introduces uncontrolled variability that is unacceptable for rigorous medicinal chemistry and patent prosecution.

Quantitative Differentiation Evidence: 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7) Versus Comparators


Strategic 6-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling: Synthetic Versatility Benchmarking

The 6-bromo substituent on the [1,2,4]triazolo[4,3-a]pyridine core of compound 1216301-85-7 serves as a strategic reactive handle for Suzuki-Miyaura cross-coupling, a capability that is absent in non-halogenated analogs such as 8-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020033-72-0) [1]. While the 6-chloro analog (molecular weight ~167.59 g/mol) also enables cross-coupling, bromoarenes consistently exhibit higher oxidative addition rates with palladium catalysts due to the superior leaving group ability of bromide relative to chloride, translating to higher coupling yields and broader boronic acid substrate scope [2]. The 6-bromo position specifically aligns with the established structure-activity relationship (SAR) that 6-arylamino derivatives of this scaffold confer a significantly broadened antitumor spectrum compared to unsubstituted or alternatively substituted analogs [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology C–C Bond Formation

Regioisomeric Differentiation: [4,3-a] Versus [1,5-a] Triazolopyridine Scaffold

CAS 1216301-85-7 embodies the [1,2,4]triazolo[4,3-a]pyridine scaffold, which is distinct from the regioisomeric [1,2,4]triazolo[1,5-a]pyridine core (e.g., CAS 899429-04-0, 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine) . The [4,3-a] scaffold is explicitly claimed in patent literature as the core structure for c-Met kinase inhibitors and bromodomain inhibitors, whereas the [1,5-a] scaffold exhibits distinct biological targeting profiles [1][2]. In a study of twenty [1,2,4]triazolo[4,3-a]pyridines screened as Smoothened (Smo) inhibitors, four compounds demonstrated direct binding to Smo protein with binding affinity stronger than vismodegib (VIS), and the lead compound TPB15 exhibited greater in vivo antitumor activity than VIS with reduced toxicity, validating the [4,3-a] scaffold specifically for Smo inhibition [3].

Heterocyclic Chemistry Kinase Inhibition Scaffold Hopping Medicinal Chemistry

8-Methyl Substitution Confers Favorable Physicochemical and Steric Properties

The 8-methyl group on CAS 1216301-85-7 differentiates this compound from the parent 6-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4), which lacks substitution at the 8-position . This methyl substituent increases the predicted XLogP3 from approximately 1.8 (estimated for the parent) to 2.2 for 1216301-85-7, corresponding to a logP enhancement of ~0.4 units [1]. The topological polar surface area (TPSA) of 30.2 Ų remains unchanged regardless of 8-methyl substitution, indicating that the methyl group modulates lipophilicity without altering hydrogen-bonding capacity [1]. In the context of [1,2,4]triazolo[4,3-a]pyridine-based Smo inhibitors, methyl substitution at the pyridine ring has been shown to influence binding affinity, with optimized derivatives demonstrating stronger Smo binding than the clinical comparator vismodegib [2].

Physicochemical Properties Lipophilicity Metabolic Stability Medicinal Chemistry

Validated Intermediate for c-Met and Bromodomain Inhibitor Synthesis

CAS 1216301-85-7 is explicitly positioned as a key intermediate for the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives claimed as c-Met kinase inhibitors and bromodomain inhibitors in multiple patent filings [1][2]. In contrast, closely related analogs such as 3-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-68-3) serve as intermediates for mGluR5 modulators targeting gastrointestinal and nervous system disorders, representing a different therapeutic area and biological target class . For c-Met inhibition, SAR studies on [1,2,4]triazolo[4,3-a]pyridine derivatives have established that 6-position substitution is critical for activity, while the 8-methyl substitution contributes to potency optimization [3].

Kinase Inhibition c-Met Bromodomain Oncology Patent Chemistry

Commercial Purity Benchmarks and Quality Assurance Documentation

Commercially available lots of CAS 1216301-85-7 are specified at 95–98% purity with supporting analytical documentation including Certificate of Analysis (COA), HPLC chromatograms, MS spectra, and NMR spectra available from established suppliers . In contrast, the regioisomeric [1,5-a] analog (CAS 899429-04-0) is less broadly stocked among major research chemical suppliers and may have more limited analytical documentation or longer lead times . The MDL number MFCD14551607 uniquely identifies CAS 1216301-85-7 in chemical structure databases, ensuring accurate compound identification across procurement platforms .

Quality Control Procurement Analytical Chemistry Supply Chain

Procurement-Driven Application Scenarios for 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1216301-85-7)


Synthesis of 6-Arylamino-[1,2,4]triazolo[4,3-a]pyridine Antiproliferative Agents via Suzuki-Miyaura Cross-Coupling

CAS 1216301-85-7 serves as the direct precursor for generating 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives via Suzuki-Miyaura cross-coupling at the C6 bromine position, followed by amination or further functionalization [1]. This synthetic route is validated in peer-reviewed literature as yielding compounds with broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC₅₀ values ranging from 5.98 to 12.58 μM, outperforming the clinical comparator 5-fluorouracil in these assays [1]. The 6-bromo substituent enables direct coupling with aryl boronic acids, bypassing the need for halogenation steps required when starting from non-halogenated 8-methyl-[1,2,4]triazolo[4,3-a]pyridine [2].

c-Met Kinase Inhibitor Lead Optimization and Patent-Aligned Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]pyridine scaffold with 6-bromo and 8-methyl substitution is explicitly claimed in patent WO2011026359A1 as a key intermediate for c-Met kinase inhibitors, which are being developed for oncology applications including tumor growth inhibition and anti-metastatic therapy [1]. Procurement of CAS 1216301-85-7 enables medicinal chemistry teams to generate patent-aligned compound libraries for structure-activity relationship (SAR) exploration, leveraging the 6-position for diversification while retaining the 8-methyl substitution pattern shown to optimize potency in c-Met inhibition assays [1][2].

Bromodomain Inhibitor Development for Proliferative and Inflammatory Disorders

According to US Patent Application 2019/0031657 A1, substituted [1,2,4]triazolo[4,3-a]pyridines—including derivatives accessible from CAS 1216301-85-7—function as bromodomain inhibitors with potential utility in treating proliferative disorders, autoimmune conditions, inflammatory diseases, and dermal disorders [1]. The 6-bromo substituent provides a reactive site for late-stage functionalization to modulate bromodomain binding affinity and selectivity, while the 8-methyl group contributes to the overall physicochemical profile (XLogP3 = 2.2) that may favor cellular permeability and target engagement [2].

Smoothened (Smo) Inhibitor Scaffold Development for Hedgehog Pathway-Driven Cancers

The [1,2,4]triazolo[4,3-a]pyridine core embodied by CAS 1216301-85-7 forms the foundation of a validated Smo inhibitor scaffold, with studies demonstrating that optimized derivatives bind Smo protein with stronger affinity than vismodegib and exhibit improved in vivo antitumor activity with reduced toxicity [1]. The 6-bromo-8-methyl substitution pattern enables systematic SAR exploration around the triazolopyridine core to identify derivatives with enhanced potency against triple-negative breast cancer cells and other Hh pathway-driven malignancies [1]. The commercial availability of CAS 1216301-85-7 at 95–98% purity with full analytical documentation supports reproducible synthesis of lead compounds for preclinical evaluation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.